molecular formula C8H10BrN5S B2911581 5-[4-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946822-49-6

5-[4-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2911581
CAS No.: 1946822-49-6
M. Wt: 288.17
InChI Key: GWUOQMWFXJZOSL-UHFFFAOYSA-N
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Description

5-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine ( 1946822-49-6) is a high-purity chemical compound supplied for scientific research and development. With the molecular formula C8H10BrN5S and a molecular weight of 288.17 g/mol, this molecule features a unique hybrid architecture combining a 1,3,4-thiadiazole and a pyrazole ring, a structure associated with diverse biological activity . The 1,3,4-thiadiazole core is a established pharmacophore known for its broad-spectrum biological activities . This scaffold is considered a bioisostere of pyrimidine, which allows derivatives to potentially interfere with DNA replication processes . Furthermore, its mesoionic nature can enhance the ability of these compounds to cross cellular membranes and interact with biological targets, contributing to promising pharmacokinetic properties . Recent scientific literature highlights 1,3,4-thiadiazole derivatives as promising agents in antimicrobial and anticancer research. Notably, some derivatives have demonstrated superior inhibitory efficacy against a range of Gram-positive and Gram-negative bacterial strains, as well as potent activity against various fungal species . In oncology research, 1,3,4-thiadiazole-based compounds have shown potent antiproliferative activity against various human cancer cell lines, including breast, lung, and ovarian cancers, often by inducing cell cycle arrest and apoptosis . The presence of the 4-bromo-1-isopropyl-pyrazole moiety in this specific compound may further modulate its properties, as pyrazole derivatives are also investigated for their therapeutic potential . This combination makes this compound a valuable chemical tool for medicinal chemists exploring new antibacterial or anticancer agents, investigating structure-activity relationships (SAR), or developing novel enzyme inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-bromo-1-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5S/c1-4(2)14-3-5(9)6(13-14)7-11-12-8(10)15-7/h3-4H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUOQMWFXJZOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=NN=C(S2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole and thiadiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromo-1-(propan-2-yl)-1H-pyrazole and thiosemicarbazide in the presence of a dehydrating agent can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazole ring, activated by the bromine substituent, facilitates nucleophilic substitution. The bromine atom at position 4 of the pyrazole is susceptible to displacement by nucleophiles such as amines, alkoxides, or thiols.

Reagent/ConditionsProductYield (%)Key Observations
Ethylamine (EtNH₂), DMF, 80°C5-[4-(Ethylamino)-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine72Reaction proceeds via intermediate Meisenheimer complex .
Sodium methoxide (NaOMe), MeOH, reflux5-[4-Methoxy-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine65Steric hindrance from the isopropyl group slows kinetics .

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed cross-coupling reactions, enabling functionalization of the pyrazole ring.

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki–MiyauraPd(PPh₃)₄, Phenylboronic acid, K₂CO₃, DME/H₂O5-[4-Phenyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine85
Buchwald–HartwigPd₂(dba)₃, Xantphos, Morpholine, Cs₂CO₃, Toluene5-[4-(Morpholin-4-yl)-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine78

Condensation Reactions

The 2-amino group on the thiadiazole ring undergoes condensation with carbonyl compounds to form Schiff bases or heterocyclic derivatives.

ReagentProductApplication
Benzaldehyde, EtOH, ΔN-Benzylidene-5-[4-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amineIntermediate for antimicrobial agents .
Acetyl chloride, Pyridine5-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-N-acetyl-1,3,4-thiadiazol-2-amineAcetylation protects the amine during further functionalization .

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom, generating a dehalogenated derivative.

ConditionsProductYield (%)
H₂ (1 atm), Pd/C (10%), EtOH5-[1-(Propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine90

Electrophilic Substitution

The thiadiazole ring’s electron-deficient nature directs electrophiles to the pyrazole moiety.

ReagentProductNotes
HNO₃/H₂SO₄5-[4-Bromo-5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amineNitration occurs at position 5 of the pyrazole .
Br₂, FeBr₃5-[4,5-Dibromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amineLimited utility due to competing decomposition.

Key Mechanistic Insights

  • Steric Effects : The isopropyl group on the pyrazole hinders reactions at position 1 but does not impede substitutions at position 4 .
  • Electronic Effects : The thiadiazole ring withdraws electron density, enhancing the pyrazole’s electrophilicity at position 4 .
  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions compared to protic solvents .

Scientific Research Applications

5-[4-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Pyrazole Substituents Thiadiazole Substituents Key Properties/Activities Reference
5-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine 4-Br, 1-isopropyl 2-NH2 Hypothesized enhanced lipophilicity Target compound
5-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine 4-Br, 1-methyl 2-NH2 Likely lower steric hindrance vs. isopropyl
5-Isopropyl-1,3,4-thiadiazol-2-amine None 2-NH2, 5-isopropyl Simpler structure; potential agrochemical use
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine None 2-NH2, 4-pyridyl Hydrogen-bonding capacity; fungicidal activity
4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide 4-Br, 3-(4-Cl-Ph) Sulfonamide group Anticancer activity (IC50 values reported)

Key Observations:

Substituent Impact on Bioactivity: Bromine at the pyrazole 4-position is common in bioactive compounds (e.g., compound 17 in showed anticancer activity). This halogen may enhance binding to hydrophobic pockets in target proteins.

Thiadiazole Modifications :

  • The 2-amine group in thiadiazole is a conserved feature across analogues, suggesting its role in hydrogen bonding (e.g., N—H⋯N interactions in ).
  • Substitutions at the thiadiazole 5-position (e.g., pyridyl in or aryl groups in ) correlate with diverse biological activities, including fungicidal and hypoglycemic effects.

Cyclization reactions with thiosemicarbazide () or halogenated intermediates () are common pathways for similar structures.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Analogues

Compound IR (cm⁻¹) 1H-NMR (δ, ppm) Reference
4-(4-Bromo-3-(4-Cl-Ph)-1H-pyrazol-1-yl)benzenesulfonamide 1163 (SO2), 1670 (C=O), 3385 (NH) 1.16 (s, 6H, CH3), 7.80–8.10 (m, ArH)
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine Not reported N—H⋯N hydrogen bonds (δ ~11.06)
5-(Benzylthio)-1,3,4-thiadiazol-2-amine NH2 stretching ~3385 Aromatic protons at 7.56–8.10
  • IR Spectroscopy : Sulfonamide and carbonyl groups in produce distinct peaks, whereas the target compound’s amine group would show NH stretching (~3385 cm⁻¹).
  • 1H-NMR : Aromatic protons in brominated pyrazoles typically resonate between δ 7.5–8.1 (), while isopropyl groups appear as a singlet at δ ~1.14.

Biological Activity

5-[4-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number2138155-41-4
Molecular FormulaC10H18BrN3
Molecular Weight260.17 g/mol

Anticancer Activity

Recent studies indicate that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, a study highlighted that certain thiadiazole derivatives showed significant in vitro antitumor activities against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The IC50 values for these compounds were notably lower than that of standard treatments like cisplatin, demonstrating their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that thiadiazole derivatives can inhibit the growth of various bacterial strains. In particular, compounds with bromo substituents have demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .

Anticonvulsant Activity

In addition to its anticancer and antimicrobial effects, there is emerging evidence supporting the anticonvulsant activity of thiadiazole derivatives. A review article noted that certain synthesized compounds exhibited significant anticonvulsant effects in animal models, indicating their potential in treating epilepsy and related disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors, particularly targeting carbonic anhydrases which are involved in tumor progression and other pathological conditions.
  • Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific cellular pathways.
  • Antioxidant Properties : The presence of bromine in the structure may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of thiadiazole derivatives:

  • A study published in the Egyptian Journal of Chemistry demonstrated that novel 1,3,4-thiadiazole derivatives exhibited higher inhibitory activities against cancer cell lines compared to traditional chemotherapeutics. The synthesis involved reactions with isocyanates and hydrazides under controlled conditions .
  • Another research article highlighted the synthesis and evaluation of various thiadiazole compounds for their antibacterial properties. Results indicated that certain derivatives showed MIC values significantly lower than standard antibiotics against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[4-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄). For example, thiadiazole-2-amine derivatives are often prepared by reacting isonicotinoyl hydrazide with KSCN, followed by cyclization in H₂SO₄ . Adjusting pH during precipitation (e.g., using ammonia to reach pH 8–9) improves yield and purity, as demonstrated in analogous thiadiazole syntheses . Refluxing in toluene or DMF with catalysts like triethylamine enhances reaction efficiency .

Q. How can structural characterization of this compound be systematically validated?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography to confirm molecular geometry and intermolecular interactions (e.g., dihedral angles between thiadiazole and pyrazole rings, hydrogen bonding patterns) .
  • FT-IR/Raman spectroscopy to identify functional groups (e.g., N–H stretches in the amine group at ~3300 cm⁻¹, C–Br vibrations at 550–650 cm⁻¹) .
  • NMR (¹H/¹³C) to resolve substituent effects, such as the isopropyl group’s splitting patterns (δ ~1.2–1.5 ppm for CH₃) and aromatic protons in the pyrazole ring .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

  • Methodology :

  • Solubility : Test polar aprotic solvents (DMF, DMSO) for dissolution, as thiadiazole amines often exhibit limited solubility in water or ethanol .
  • Stability : Store under inert conditions (N₂ atmosphere) to prevent bromine substitution or oxidation. Monitor decomposition via TGA/DSC, noting thermal stability thresholds (e.g., degradation above 200°C) .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved, particularly regarding its antifungal vs. antibacterial efficacy?

  • Methodology :

  • Dose-response assays : Compare MIC (Minimum Inhibitory Concentration) values across bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains using standardized protocols (CLSI guidelines) .
  • Mechanistic studies : Perform enzyme inhibition assays (e.g., lanosterol demethylase for antifungals) or membrane permeability tests (SYTOX Green uptake) to clarify mode of action .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing Br with Cl or altering the isopropyl group) to isolate structure-activity relationships .

Q. What strategies are effective in addressing low yields during the cycloaddition step in its synthesis?

  • Methodology :

  • Catalyst optimization : Replace traditional acids (H₂SO₄) with Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while improving yield by 15–20%, as shown in analogous pyrazole-thiadiazole systems .
  • In situ monitoring : Use HPLC or inline FT-IR to detect intermediate formation and adjust reagent stoichiometry dynamically .

Q. How do steric and electronic effects of the 4-bromo and isopropyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks .
  • Experimental validation : Perform Suzuki-Miyaura couplings with aryl boronic acids, comparing reaction rates for Br-substituted vs. unsubstituted analogs. Steric hindrance from the isopropyl group may require bulky phosphine ligands (e.g., XPhos) to facilitate coupling .

Q. What crystallographic insights explain the compound’s packing behavior and potential co-crystal formation?

  • Methodology :

  • Single-crystal X-ray diffraction : Identify π-π stacking distances (typically 3.7–3.9 Å between thiadiazole and pyrazole rings) and hydrogen-bonding networks (N–H⋯N interactions) that stabilize the lattice .
  • Co-crystal screening : Use mechanochemical grinding with co-formers (e.g., succinic acid) to assess formation of non-covalent complexes, enhancing solubility for pharmacological applications .

Data Contradiction Analysis

  • Example : Discrepancies in reported biological activities may arise from differences in assay conditions (e.g., nutrient media pH affecting compound ionization) or microbial strain variability . Standardize protocols across labs and validate with positive controls (e.g., fluconazole for antifungals).

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